Methyl Imidazol-1-yl-acetate-d3
Description
Methyl Imidazol-1-yl-acetate-d3 (CAS: 1185134-32-0) is a deuterium-labeled derivative of methyl imidazol-1-yl-acetate, synthesized by replacing three hydrogen atoms with deuterium during the reaction of imidazole with glycolic acid using sodium deuteroxide (NaOD) . Its molecular formula is C₆H₅D₃N₂O₂, with a molecular weight of 143.16 g/mol. The compound is a colorless liquid, soluble in ethanol, dimethylformamide (DMF), and chloroform . It serves primarily as a labeled standard in isotopic tracing studies, particularly in pharmaceutical and biochemical research, where deuterated analogs enhance analytical precision in mass spectrometry and NMR spectroscopy .
Properties
IUPAC Name |
methyl 2-(2,4,5-trideuterioimidazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)4-8-3-2-7-5-8/h2-3,5H,4H2,1H3/i2D,3D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENQOXBTQWXPJA-UHQGOLLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])CC(=O)OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662104 | |
| Record name | Methyl [(~2~H_3_)-1H-imidazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185134-32-0 | |
| Record name | Methyl [(~2~H_3_)-1H-imidazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent-Free N-Alkylation with Deuterated Chloroacetate Esters
A solvent-free approach, adapted from the synthesis of non-deuterated analogs, offers an efficient route to Methyl Imidazol-1-yl-acetate-d3. In this method, imidazole reacts directly with methyl-d3 chloroacetate () under alkaline conditions. Key steps include:
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Reagent Mixing : Imidazole (1.0 equiv), methyl-d3 chloroacetate (1.1 equiv), and potassium carbonate (, 1.7 equiv) are combined at 0–5°C.
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Thermal Activation : The mixture is gradually heated to 60°C and stirred for 4–6 hours, promoting N-alkylation at the imidazole’s 1-position.
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Workup : Water is added to precipitate the product, which is isolated via filtration and dried.
This method avoids hazardous solvents and minimizes di-alkylation by maintaining equimolar reagent ratios. Yields typically exceed 65%, with di-alkylated impurities (, bis-acetate derivatives) limited to <0.5%.
Table 1: Solvent-Free Synthesis Parameters
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 4–6 hours |
| Yield | 65–70% |
| Purity (HPLC) | >99% |
Solution-Phase Alkylation in Polar Aprotic Solvents
Alternative protocols employ polar aprotic solvents like -dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) to enhance reaction homogeneity. For example:
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Base Activation : Imidazole and methyl-d3 chloroacetate are dissolved in DMF with (2.0 equiv).
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Stirring : The mixture is stirred at 80°C for 12 hours under nitrogen.
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Purification : The solvent is evaporated, and the residue is chromatographed using petroleum ether/ethyl acetate (4:1).
This method achieves comparable yields (60–68%) but requires additional solvent removal steps. The use of DMF ensures rapid reagent diffusion, though residual solvent traces necessitate rigorous drying.
Deuterium Incorporation Strategies
Deuterium is introduced via methyl-d3 chloroacetate, synthesized from deuterated methanol () and chloroacetyl chloride. Critical considerations include:
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Isotopic Purity : Commercial methyl-d3 chloroacetate typically has >99% deuterium enrichment, ensuring minimal protiated contaminants.
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Reaction Compatibility : The electron-withdrawing chloro group activates the acetate for nucleophilic attack by imidazole, while the deuterated methyl group remains inert under reaction conditions.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using gradients of petroleum ether and ethyl acetate (4:1 to 1:1). This step removes unreacted imidazole and di-alkylated byproducts.
Spectroscopic Confirmation
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NMR Spectroscopy :
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Mass Spectrometry : ESI-MS shows a molecular ion peak at , consistent with the deuterated formula.
Scalability and Industrial Applications
Scaled-up synthesis (3 mmol) follows similar protocols, with proportional adjustments to solvent volumes and stirring times. Industrial applications prioritize solvent-free methods for cost-effectiveness and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl Imidazol-1-yl-acetate-d3 undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
Proteomics Research
Methyl Imidazol-1-yl-acetate-d3 is primarily utilized in proteomics , where its isotopic labeling facilitates the study of protein interactions, modifications, and dynamics. The deuterium atoms in this compound enable researchers to trace the compound through complex biological systems without altering the fundamental properties of the molecules involved. This capability is crucial for understanding protein functions and interactions in cellular environments.
Case Study: Protein Interaction Studies
In one study, researchers employed this compound to investigate the binding affinity of proteins involved in cancer pathways. By using molecular docking simulations, they could elucidate how this compound interacts with target proteins, providing insights into its potential therapeutic applications against diseases like cancer .
Enzyme Inhibition Studies
The compound has been explored for its potential as an enzyme inhibitor , particularly against sirtuins and histone deacetylases, which are implicated in various diseases including cancer. The structural characteristics of this compound allow it to interact effectively with these enzymes, potentially leading to novel therapeutic strategies.
Case Study: Sirtuin Inhibition
Research has shown that similar imidazole derivatives exhibit inhibitory effects on nuclear sirtuins. These findings suggest that this compound may also possess similar inhibitory properties, warranting further investigation into its efficacy as a cancer treatment .
Drug Development
The compound serves as an important building block in drug development due to its ability to modify biological pathways. Its application in synthesizing other biologically active compounds makes it a versatile tool in medicinal chemistry.
Table: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl Imidazole-4-carboxylate | Contains a carboxyl group on the imidazole ring | Exhibits different reactivity due to carboxylic acid functionality |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate | Contains additional aromatic substituents | Demonstrates strong inhibitory effects on sirtuins |
| Imidazole-4-acetic acid | Simple carboxylic acid derivative | Lacks the acetoxy group found in this compound |
In-silico Studies
In-silico studies using molecular dynamics simulations have been performed to explore the interactions of this compound with various target proteins. These studies help determine binding affinities and stability, providing critical data for understanding its therapeutic potential.
Case Study: Molecular Docking Analysis
A comprehensive analysis involving molecular docking simulations revealed that this compound has a high binding affinity for specific proteins involved in metabolic pathways. This suggests its potential role as a modulator in metabolic diseases .
Mechanism of Action
The mechanism of action of Methyl Imidazol-1-yl-acetate-d3 involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions, participate in hydrogen bonding, and act as a nucleophile in various biochemical reactions. These interactions influence the compound’s biological activity and its role in metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with Methyl Imidazol-1-yl-acetate-d3:
Biological Activity
Methyl Imidazol-1-yl-acetate-d3 is a deuterated derivative of imidazole, which has garnered attention for its biological activities, particularly in medicinal chemistry and metabolic studies. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
This compound is characterized by the presence of a methyl group attached to the imidazole ring, which influences its chemical reactivity and biological interactions. The compound can participate in various biochemical reactions due to the unique properties of the imidazole moiety, such as:
- Coordination with Metal Ions : The imidazole ring can coordinate with metal ions, which is crucial for enzyme catalysis and other biological processes.
- Hydrogen Bonding : Its ability to form hydrogen bonds allows it to interact with biomolecules, potentially influencing metabolic pathways.
- Nucleophilic Activity : The compound acts as a nucleophile in biochemical reactions, facilitating various metabolic transformations.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Its derivatives have been studied for their effectiveness against various pathogens, demonstrating significant inhibition at low concentrations. For instance, studies have shown that imidazole derivatives can have IC50 values ranging from 80 to 1000 nM against different cancer cell lines, suggesting a broad spectrum of biological activity .
Case Studies
- Anticancer Activity : In a recent study, imidazole derivatives were evaluated for their cytotoxic effects on non-small cell lung cancer (NSCLC) cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values demonstrating potent activity against A549 and NCI-H460 cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the therapeutic potential of this compound in cancer treatment .
- Metabolic Studies : this compound has been employed in metabolic studies to trace biochemical pathways involving imidazole derivatives. Its deuterated form serves as an internal standard in NMR spectroscopy, aiding in the understanding of molecular dynamics and interactions within biological systems .
Research Findings
Recent findings indicate that modifications to the imidazole structure can significantly impact its biological activity. For example:
| Compound | IC50 (nM) | Target Cell Line |
|---|---|---|
| Compound 6 | 80-200 | HCT-15, HT29 |
| Compound 7 | 100-200 | HeLa |
| This compound | Varies | NSCLC |
These results emphasize the importance of structure-activity relationships (SAR) in developing effective therapeutic agents based on imidazole derivatives.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for Methyl Imidazol-1-yl-acetate-d3?
- Methodological Answer : The synthesis of imidazole-acetate derivatives typically involves N-alkylation of imidazole with a halogenated acetate ester. For non-deuterated analogs, DMF as a solvent and K₂CO₃ as a base are optimal for achieving high yields (~85%) . For deuterated variants like this compound, isotopic labeling is introduced at the methyl or acetate group via deuterated reagents (e.g., CD₃I for methyl deuteration). Reaction conditions must minimize proton exchange to retain isotopic purity. Solvent choice (e.g., anhydrous DMF) and inert atmospheres are critical to avoid contamination .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Compare peak shifts and splitting patterns to non-deuterated analogs. Deuterium substitution at the methyl group (CD₃) eliminates proton signals in ¹H NMR, while ²H-coupled ¹³C NMR shows isotopic splitting .
- IR Spectroscopy : Validate ester (C=O stretch ~1700 cm⁻¹) and imidazole (C=N stretch ~1600 cm⁻¹) functionalities. Deuteration shifts C-D stretches to ~2100 cm⁻¹ .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution patterns using high-resolution MS to verify deuteration efficiency .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store the compound in anhydrous conditions under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group or isotopic exchange. Stability under varying pH and temperature should be tested via accelerated degradation studies monitored by HPLC or NMR .
Advanced Research Questions
Q. How can isotopic effects of deuterium in this compound influence reaction kinetics or biological activity?
- Methodological Answer : Deuteration may alter reaction rates (kinetic isotope effects) due to stronger C-D bonds. For example, in ester hydrolysis, deuterated methyl groups reduce reaction rates by ~2–3× compared to non-deuterated analogs. In biological studies, compare IC₅₀ values of deuterated vs. non-deuterated compounds to assess isotopic impacts on target binding or metabolic stability .
Q. How to resolve contradictions in crystallographic data for imidazole-acetate derivatives?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement. Key steps:
- Validate hydrogen/deuterium positions via neutron diffraction or DFT-calculated Hirshfeld surfaces.
- Check for twinning or disorder using PLATON’s ADDSYM tool.
- Cross-validate with spectroscopic data to ensure consistency between crystal packing and solution-state structures .
Q. What strategies mitigate isotopic scrambling during functionalization of this compound?
- Methodological Answer :
- Avoid protic solvents (e.g., H₂O, alcohols) and acidic/basic conditions that promote H/D exchange.
- Use mild coupling reagents (e.g., EDC/HOBt) for amide bond formation to preserve deuterium labels.
- Monitor isotopic purity at each synthetic step via LC-MS or ¹H NMR .
Q. How to design experiments to study the metabolic fate of this compound in biological systems?
- Methodological Answer :
- Isotope Tracing : Administer deuterated compound to cell cultures or model organisms and track deuterium retention in metabolites via LC-HRMS.
- Enzyme Assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to identify deuteration-sensitive oxidation sites.
- Microsomal Stability Studies : Compare t₁/₂ values with non-deuterated analogs to quantify metabolic isotope effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
